molecular formula C12H14N2O5 B255292 tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate

tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate

Cat. No.: B255292
M. Wt: 266.25 g/mol
InChI Key: REKFWYMOEPCWKP-UHFFFAOYSA-N
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Description

tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used in organic solvents like dimethylformamide.

Major Products Formed:

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.

Scientific Research Applications

tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate involves its interaction with biological targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: tetrahydro-2-furanylmethyl 4-nitrophenylcarbamate is unique due to its tetrahydrofuran moiety, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

oxolan-2-ylmethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C12H14N2O5/c15-12(19-8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15)

InChI Key

REKFWYMOEPCWKP-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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